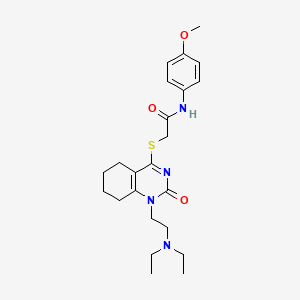

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-15-27-20-9-7-6-8-19(20)22(25-23(27)29)31-16-21(28)24-17-10-12-18(30-3)13-11-17/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBGQADHFCVTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide , identified by CAS number 898461-37-5 , is a complex organic molecule with potential biological activities. Its structure includes a quinazolinone core known for various pharmacological properties and a thioacetamide moiety that may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 432.6 g/mol . The structure features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N4O2S |

| Molecular Weight | 432.6 g/mol |

| CAS Number | 898461-37-5 |

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinazolinone derivatives have been reported to possess antibacterial and antifungal activities due to their ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that quinazolinone derivatives showed potent activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Quinazolinone derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

- Cell Line Studies: In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that similar compounds can induce apoptosis via the mitochondrial pathway .

- Mechanism of Action: The compound may act by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications on the diethylamino group or the methoxyphenyl substituent can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Diethylamino substitution | Enhances lipophilicity and cellular uptake |

| Methoxy group position | Influences binding affinity to target proteins |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a quinazolinone-thioacetamide scaffold with several synthesized derivatives (Table 1). Key variations lie in the substituents on the quinazolinone core and the acetamide-linked aryl groups, which critically influence physicochemical and biological properties:

Key Observations :

- Substituent Impact on Yield: The diethylaminoethyl group in the target compound may reduce synthetic yield compared to simpler analogs (e.g., phenyl or sulfamoylphenyl derivatives), as bulky side chains often complicate reaction kinetics .

- Melting Points: Methoxy and diethylamino groups likely lower melting points relative to sulfamoyl- or halogen-substituted analogs, which exhibit higher thermal stability due to stronger intermolecular forces (e.g., hydrogen bonding with sulfamoyl) .

Q & A

Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including the formation of the hexahydroquinazoline core, introduction of the diethylaminoethyl group, and coupling with the 4-methoxyphenylacetamide moiety. Key challenges include:

- Low yields due to steric hindrance at the thioether linkage. Optimizing reaction time (e.g., 48–72 hours for coupling steps) and using polar aprotic solvents (e.g., DMF) improves efficiency .

- Purification difficulties caused by byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) isolates intermediates .

- Stereochemical control during hexahydroquinazoline ring formation. Chiral catalysts (e.g., L-proline derivatives) are employed to enhance enantiomeric excess .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : and NMR identify key protons (e.g., methoxy singlet at δ 3.8 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CₙHₘNₐOₓS: 500.2500, observed: 500.2498) .

- HPLC : Monitors purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What safety precautions are recommended for handling this compound?

Based on structurally similar compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiol-containing precursors) .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR strategies include:

- Substituent variation : Modifying the 4-methoxyphenyl group (e.g., replacing methoxy with nitro or trifluoromethyl) to assess electronic effects on target binding .

- Scaffold hopping : Replacing the hexahydroquinazoline core with pyrimidine or thienopyrimidine to evaluate ring flexibility .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase active sites) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or selectivity profiles are addressed via:

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .

- Metabolic stability testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .

- Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .

Q. How can computational methods predict the compound’s mechanism of action?

Advanced approaches include:

- Molecular dynamics (MD) simulations : Simulate binding to ATP pockets (e.g., EGFR kinase) over 100 ns trajectories to assess conformational stability .

- Free energy perturbation (FEP) : Quantify energy changes from substituent modifications to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 inhibition risks .

Methodological Notes

- Synthesis : Prioritize stepwise optimization with Design of Experiments (DoE) to balance yield and purity .

- Data interpretation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian 16) to resolve ambiguous peaks .

- Biological assays : Include counter-screens against related targets (e.g., other kinases) to validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.